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Cat. No.: B12419499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, particularly Mer and Axl, have

emerged as critical targets in oncology. Their overexpression and activation are implicated in

tumor progression, metastasis, and the development of therapeutic resistance. This guide

provides an objective comparison of AZ14145845, a highly selective dual Mer/Axl kinase

inhibitor, with other notable inhibitors targeting this pathway: Bemcentinib (R428), INCB081776,

and Dubermatinib (TP-0903). The information presented is supported by available preclinical

experimental data to aid researchers in selecting the appropriate tool compound for their

studies.

Mer/Axl Signaling Pathway
Mer and Axl are activated by their ligand, Gas6 (Growth arrest-specific 6), leading to receptor

dimerization and autophosphorylation. This initiates a cascade of downstream signaling

pathways, including PI3K/AKT, MAPK/ERK, and STAT, which collectively promote cell survival,

proliferation, migration, and invasion. The following diagram illustrates the core Mer/Axl

signaling cascade.
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Caption: Simplified Mer/Axl signaling pathway.

Quantitative Comparison of Mer/Axl Inhibitors
The following tables summarize the biochemical potency and cellular activity of AZ14145845
and other selected Mer/Axl inhibitors based on published data. Direct comparison of absolute

values should be approached with caution due to potential variations in experimental conditions

between studies.

Table 1: Biochemical IC50 Values (nM)
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Inhibitor Mer IC50 (nM) Axl IC50 (nM)
Tyro3 IC50
(nM)

Data Source

AZ14145845 ~1
Data not

specified

Data not

specified
[1][2]

INCB081776 3.17 0.61 101

Bemcentinib

(R428)
>700 14 >1400

Dubermatinib

(TP-0903)

Data not

specified
27

Data not

specified

Note: The pIC50 for AZ14145845 against MerTK was reported as 9.0, which translates to an

IC50 of approximately 1 nM.[1]

Table 2: Cellular Activity

Inhibitor Cell Line Assay IC50 (nM) Data Source

AZ14145845 Cos-7 (Mer)
Cellular

Phosphorylation
~20 [1]

INCB081776 Ba/F3 (Mer) Proliferation 14

Ba/F3 (Axl) Proliferation 16

Bemcentinib

(R428)
A549 (Axl)

Cellular

Phosphorylation
14

Dubermatinib

(TP-0903)
Mv-4-11 (Axl)

Cellular

Phosphorylation
4

Note: The pIC50 for AZ14145845 in Cos-7 cells was reported as 7.7, which translates to an

IC50 of approximately 20 nM.[1]

Kinase Selectivity Profile
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A critical aspect of a kinase inhibitor's utility is its selectivity. High selectivity minimizes off-target

effects and provides greater confidence in attributing observed phenotypes to the inhibition of

the intended target.

AZ14145845 has demonstrated exceptional selectivity. In a kinome scan against 387 kinases

at a 1 µM concentration, over 90% inhibition was observed only for Mer and Axl. One additional

kinase, MAP4K5, showed greater than 75% inhibition.[1] This highly selective profile makes

AZ14145845 a valuable tool for specifically interrogating Mer/Axl biology.

INCB081776 also exhibits high selectivity for Mer and Axl over Tyro3 (approximately 30-fold

and 165-fold, respectively).[3]

Bemcentinib (R428) is reported to be over 50-fold more selective for Axl than for Mer and

Tyro3.

Dubermatinib (TP-0903) has been described as a selective Axl inhibitor, though a

comprehensive kinome-wide selectivity profile is not as readily available in the public domain.

In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of kinase inhibitors.

AZ14145845 has shown dose-dependent in vivo efficacy and target engagement in both Mer-

and Axl-dependent tumor models.[4] Furthermore, it demonstrated efficacy in a preclinical

MC38 immuno-oncology model when combined with anti-PD1 antibodies and ionizing

radiation, highlighting its potential in combination therapies.[4]

INCB081776 has also demonstrated in vivo antitumor activity, which was enhanced when

combined with checkpoint blockade in syngeneic models. This was associated with an increase

in the proliferation of intratumoral CD4+ and CD8+ T cells.

Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and

reproducible evaluation of kinase inhibitors. Below are generalized methodologies for key

assays cited in the comparison.
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Biochemical Kinase Inhibition Assay (e.g.,
LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from

the ATP-binding site of the kinase.

Assay Preparation

Prepare serial dilutions
of test compound

384-well platePrepare Kinase-Antibody
mixture

Prepare fluorescent
-labeled tracer

Incubate at RT
(e.g., 60 min)

Read plate on
fluorescence reader Calculate IC50 values

Click to download full resolution via product page

Caption: General workflow for a biochemical kinase inhibition assay.

Protocol Steps:

Compound Preparation: Serially dilute the test inhibitor (e.g., AZ14145845) in DMSO,

followed by dilution in the assay buffer.

Kinase/Antibody Mixture: Prepare a solution containing the recombinant Mer or Axl kinase

and a europium-labeled anti-tag antibody.

Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.

Assay Assembly: In a 384-well plate, combine the test compound, kinase/antibody mixture,

and tracer solution.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to

allow the binding reaction to reach equilibrium.

Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-

FRET) signal using a plate reader.

Data Analysis: Plot the TR-FRET signal against the inhibitor concentration and fit the data to

a dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (e.g., PathHunter® β-
Arrestin Assay)
This cell-based assay measures the inhibition of ligand-induced receptor activation and

downstream signaling.

Protocol Steps:

Cell Culture: Culture cells expressing the target kinase (e.g., Cos-7 cells overexpressing

Mer) in appropriate media.

Cell Plating: Seed the cells into a 96- or 384-well plate and incubate overnight.

Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for

a predetermined time.

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., Gas6) to induce

receptor phosphorylation.

Lysis and Detection: Lyse the cells and detect the level of phosphorylated target protein

using a suitable method, such as ELISA or Western blotting, with a phospho-specific

antibody.

Data Analysis: Quantify the signal and plot it against the inhibitor concentration to determine

the cellular IC50 value.

In Vivo Xenograft Efficacy Study
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This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Mer/Axl

inhibitor in a mouse xenograft model.

Culture tumor cells
(e.g., MC38)

Subcutaneously implant cells
into immunocompromised mice

Monitor tumor growth

Randomize mice into
treatment groups

Administer vehicle or inhibitor
(e.g., AZ14145845)

Monitor tumor volume
and body weight

Endpoint analysis:
Tumor weight, IHC, etc.

Click to download full resolution via product page

Caption: General workflow for an in vivo xenograft study.

Protocol Steps:
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Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., MC38) into the

flank of immunodeficient mice.

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization: Randomize the mice into treatment and control groups.

Drug Administration: Administer the test inhibitor (e.g., AZ14145845) and vehicle control to

the respective groups according to the dosing schedule (e.g., daily oral gavage).

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and perform further

analysis such as weighing the tumors and immunohistochemical staining for biomarkers of

target engagement and efficacy.

Conclusion
AZ14145845 stands out as a highly potent and exceptionally selective dual inhibitor of Mer and

Axl kinases. Its favorable in vivo efficacy, both as a single agent and in combination with

immunotherapy, makes it a compelling tool compound for preclinical research aimed at

understanding the roles of Mer and Axl in cancer biology and for the development of novel

therapeutic strategies. While other inhibitors like INCB081776, Bemcentinib, and Dubermatinib

also show promise in targeting the Mer/Axl pathway, the remarkable selectivity of AZ14145845
may offer a distinct advantage for studies requiring precise target inhibition with minimal

confounding off-target effects. The selection of an appropriate inhibitor will ultimately depend

on the specific research question, the model system being used, and the desired balance

between potency, selectivity, and dual-target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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